

Pancreatic Cancer Combatants: A Head-to-Head Comparison of IIIM-290 and Flavopiridol

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Compound of Interest		
Compound Name:	IIIM-290	
Cat. No.:	B1192948	Get Quote

A detailed guide for researchers and drug development professionals on the preclinical profiles of two CDK inhibitors, **IIIM-290** and flavopiridol, in the context of pancreatic cancer.

Pancreatic cancer remains one of the most challenging malignancies to treat, necessitating the exploration of novel therapeutic agents. Among the promising targets are cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and transcription, which are often dysregulated in cancer. This guide provides a comprehensive comparison of two CDK inhibitors, the clinical-stage compound flavopiridol and the preclinical candidate **IIIM-290**, both of which trace their origins to the natural product rohitukine.

At a Glance: Key Differences

Feature	IIIM-290	Flavopiridol
Primary Target	Potent inhibitor of CDK9/T1 and CDK2/A	Pan-CDK inhibitor (CDK1, 2, 4, 6, 7, 9)
Oral Bioavailability	High (71% in preclinical models)[1][2][3][4]	Low (administered intravenously)[1][2][3]
Development Stage	Preclinical/Early Clinical Trials[5]	Clinical Trials (Phase I/II for various cancers)
Reported Potency	IC50 of 1.9 nM for CDK9/T1[1] [3][4][6]	IC50 range of 20-100 nM for various CDKs



In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data on the in vitro activity of **IIIM-290** and flavopiridol against pancreatic cancer cell lines and their target kinases.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Profile

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CDK Target	IIIM-290 (IC50)	Flavopiridol (IC50)
CDK1	Not Reported	30 nM
CDK2/A	16 nM[7] or 90 nM[1]	170 nM
CDK4	Not Reported	100 nM
CDK6	Not Reported	Not Reported
CDK9/T1	1.9 nM[1][3][4][6]	20 nM

Note: IC50 values for IIIM-290 against a broader range of CDKs are not yet publicly available.

Table 2: Cytotoxicity in Pancreatic Cancer Cell Lines

Cell Line	IIIM-290 (GI50)	Flavopiridol (IC50)
MIAPaCa-2	< 1.0 µM[1][2][3]	36 nM

Note: Comprehensive cytotoxicity data for **IIIM-290** across multiple pancreatic cancer cell lines is limited in the public domain.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Both **IIIM-290** and flavopiridol exert their anticancer effects by disrupting the cell cycle and inducing programmed cell death (apoptosis).

IIIM-290 has been shown to induce caspase-dependent apoptosis in the pancreatic cancer cell line MIAPaCa-2.[1][2][3] Further studies in acute lymphoblastic leukemia cells revealed that



IIIM-290 upregulates apoptotic proteins such as PUMA and BAX, leads to the cleavage of caspase-3 and PARP, and causes cell cycle arrest in the S phase.[8]

Flavopiridol is a pan-CDK inhibitor that causes cell cycle arrest and induces apoptosis in pancreatic cancer cells.[9] In combination with gemcitabine, flavopiridol has been shown to decrease the expression of cyclin A and CDK2.[9] It enhances apoptosis induced by other chemotherapeutic agents, and this effect is often sequence-dependent.

In Vivo Efficacy in Pancreatic Cancer Xenograft Models

Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of drug candidates.

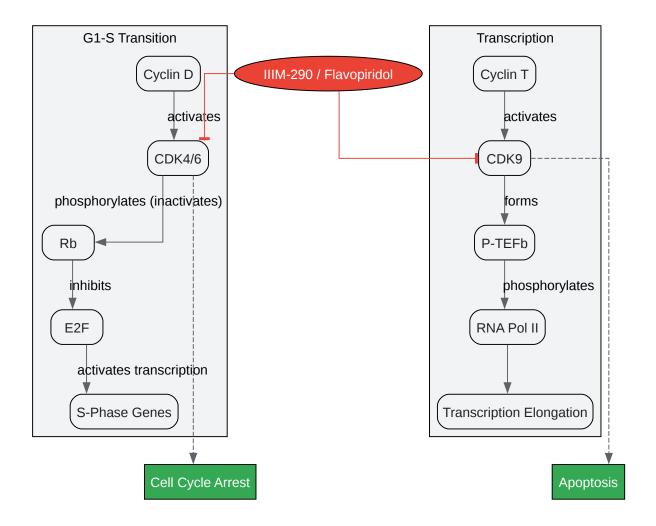
IIIM-290 has demonstrated potent anticancer activity in a pancreatic cancer xenograft model. Oral administration of **IIIM-290** at a dose of 50 mg/kg resulted in significant tumor growth inhibition.[1][2][3] A key advantage of **IIIM-290** is its high oral bioavailability of 71%, which is a significant improvement over flavopiridol.[1][2][3][4]

Flavopiridol, when used in combination with gemcitabine, has been shown to reduce tumor volume in a xenograft mouse model of pancreatic cancer.[9] However, in a phase II clinical trial for refractory, metastatic pancreatic cancer, the combination of flavopiridol and docetaxel showed minimal activity and significant toxicity.

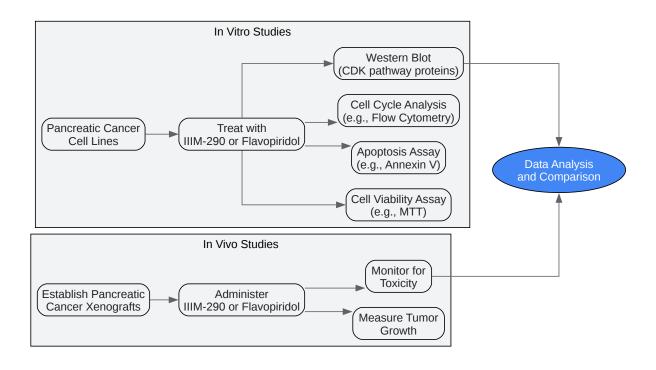
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of CDK inhibitors and a typical experimental workflow for evaluating these compounds.









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